N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the oxadiazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is of particular interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. The structural formula indicates the presence of an aminoethyl group and a carboxamide functional group, which may contribute to its pharmacological effects.
N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is classified under:
The synthesis of N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide can be achieved through several methodologies. A common approach involves the cyclization of amidoxime derivatives with carboxylic acids using reagents such as phosphorus oxychloride or Vilsmeier reagent for the activation of carboxylic acid groups .
The molecular structure of N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide can be represented as follows:
The compound's melting point, solubility, and spectral data can provide insights into its physical properties and stability under various conditions .
N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide can participate in various chemical reactions typical of oxadiazole derivatives:
The reactivity of this compound can be influenced by the electronic properties of substituents on the aromatic ring and the oxadiazole moiety itself .
The mechanism of action for N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is not fully elucidated but can be hypothesized based on similar compounds:
In vitro studies have shown promising results regarding its efficacy against various bacterial strains and cancer cell lines, suggesting a multifaceted mechanism involving both direct cytotoxicity and modulation of cellular processes .
N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide shows potential applications in:
The 1,2,4-oxadiazole heterocycle, first synthesized by Tiemann and Krüger in 1884, remained largely unexplored for nearly eight decades despite its unique structure [3] [4]. Significant interest emerged in the 1940s with pioneering biological activity studies, culminating in the 1960s approval of Oxolamine—the first commercial drug containing this scaffold—as an antitussive agent [3] [4]. This milestone validated the pharmacologic potential of 1,2,4-oxadiazoles and spurred intensive research. By the early 21st century, several additional therapeutics reached the market: Prenoxdiazine (cough suppressant), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Proxazole (gastrointestinal disorders) [3] [4].
A pivotal breakthrough occurred in 2011 with the isolation of phidianidines A and B from the sea slug Phidiana militaris [3] [5]. These naturally occurring 1,2,4-oxadiazoles demonstrated potent in vitro cytotoxicity against tumor cell lines (HeLa, C6, CaCo-2) and agonism at protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor CXCR4 [5]. This discovery underscored the scaffold’s biological relevance beyond synthetic chemistry and expanded its exploration in oncology and CNS diseases. Concurrently, agrochemical applications emerged, exemplified by the nematicide tioxazafen (2010s), which disrupts nematode ribosomes [6] [8]. The past 15 years witnessed a doubling in research output, reflecting the scaffold’s versatility across therapeutic areas, including recent derivatives with haloalkyl groups showing exceptional nematocidal activity (e.g., compound A1, LC~50~ = 2.4 μg/mL against Bursaphelenchus xylophilus) [6].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Discovery
Year | Development | Significance |
---|---|---|
1884 | Synthesis by Tiemann & Krüger | First chemical characterization |
1940s | Initial biological screening | Proof of pharmacologic potential |
1960s | Approval of Oxolamine | First therapeutic application (antitussive) |
2011 | Isolation of Phidianidines A/B | Natural product validation; cytotoxic & receptor-binding activities |
2010s | Development of Tioxazafen | Agrochemical application (broad-spectrum nematicide) |
2020–2025 | Haloalkyl derivatives (e.g., A1) | Next-gen nematocides (LC~50~ values <5 μg/mL) |
The 1,2,4-oxadiazole ring serves as a strategic hydrolysis-resistant bioisostere for ester and amide functionalities, addressing a critical limitation in metabolic stability [1] [10]. This property stems from its electronic distribution and bond polarization: the ring’s N-O bonds confer partial resistance to enzymatic hydrolysis while maintaining hydrogen-bond acceptor capacity at the oxygen and N3 nitrogen atoms [5] [10]. Physicochemical comparisons reveal significant advantages over traditional carbonyl groups:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Carbonyl Groups
Property | 1,2,4-Oxadiazole | Ester/Amide | Impact on Drug Design |
---|---|---|---|
Metabolic Stability | High (resists esterases) | Low (hydrolysis-prone) | Extended half-life; reduced dosing frequency |
H-Bond Acceptors | 2–3 sites (O, N3) | 1–2 sites (O, N) | Improved target engagement & selectivity |
Aromaticity | Low (conjugated diene-like) | Non-aromatic | Flexible electronic interactions [5] |
log P Range | 1.8–4.0 (substituent-dependent) | 0.5–3.5 | Enhanced membrane permeability |
This bioisosteric utility is leveraged in marketed drugs: Azilsartan medoxomil (antihypertensive) uses oxadiazole to stabilize a prodrug moiety, while Naldemedine (opioid antagonist) employs it as an amide surrogate optimizing CNS penetration [10]. Computational studies confirm that 1,2,4-oxadiazoles mimic amide bond geometry (bond angle variance <5°), enabling seamless integration into pharmacophores without disrupting binding poses [10].
N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide (CAS: 938002-50-7) exemplifies a structurally refined 1,2,4-oxadiazole derivative with emerging importance in medicinal chemistry. Its structure integrates three pharmacophoric elements:
Commercialized as a "versatile small molecule scaffold" (Ref. 3D-NMB00250, Biosynth), it is available in research quantities (100mg–1g) [2]. Its primary research utility stems from:
Current studies focus on its incorporation into anticancer and CNS agents, leveraging its balance between rigidity and solubility. Its structural similarity to phidianidine alkaloids suggests untapped potential in natural product-inspired drug discovery [3] [5].
Table 3: Key Structural and Commercial Attributes of N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Property | Detail |
---|---|
CAS Registry | 938002-50-7 |
Molecular Formula | C~12~H~14~N~4~O~2~ |
Molecular Weight | 246.27 g/mol |
Purity | ≥95% (HPLC) |
Supplier (Brand) | CymitQuimica (Biosynth) |
Research Use | Versatile scaffold for lead optimization & bioisosteric replacement |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1